2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde

Descripción

Chemical Classification and Nomenclature

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde is a heterocyclic aromatic compound belonging to the trifluoromethylpyridine (TFMP) derivative family. Its systematic IUPAC name reflects its structural features: a pyridine ring substituted at position 2 with a 3-fluorophenyl group and at position 6 with a trifluoromethyl (-CF₃) group, while position 3 bears an aldehyde functional group (-CHO). The molecular formula is C₁₃H₇F₄NO , with a molecular weight of 269.20 g/mol .

This compound is cataloged under multiple identifiers:

- CAS Registry Number : 1227563-70-3

- MDL Number : MFCD16606555

- SMILES Notation : O=Cc₁ccc(nc₁c₁ccccc₁F)C(F)(F)F

Synonyms include 2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbaldehyde and 6-(trifluoromethyl)-2-(3-fluorophenyl)nicotinaldehyde. Its classification spans:

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry began in the 19th century with Alexander Borodin’s synthesis of benzoyl fluoride (1862) and Frédéric Swarts’ work on trifluoromethyl groups (1898). However, trifluoromethylpyridines gained prominence in the late 20th century, driven by their utility in agrochemicals and pharmaceuticals. For instance, Fluazifop-butyl (1980s), a herbicidal TFMP derivative, marked the first commercial success of this class.

This compound emerged more recently, reflecting advances in fluorination techniques such as:

Significance in Trifluoromethylpyridine Research

TFMP derivatives are pivotal in modern chemical research due to their:

- Enhanced bioavailability : The -CF₃ group improves lipophilicity and metabolic stability.

- Electron-withdrawing effects : Fluorine atoms modulate electronic properties, favoring interactions with biological targets.

This compound serves as a key intermediate in synthesizing:

Structural Overview and Key Features

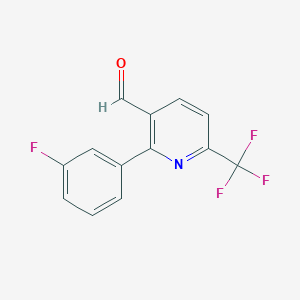

The molecular structure (Fig. 1) comprises:

- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.

- 3-Fluorophenyl group : A benzene ring substituted with fluorine at position 3, attached to pyridine’s C2.

- Trifluoromethyl group : -CF₃ at pyridine’s C6.

- Aldehyde group : -CHO at pyridine’s C3.

Key structural attributes :

The compound’s planarity and electron-deficient pyridine ring facilitate interactions with proteins or receptors, while fluorine atoms contribute to steric and electronic effects critical for binding specificity.

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO/c14-10-3-1-2-8(6-10)12-9(7-19)4-5-11(18-12)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKNBFZKXMNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001174836 | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-70-3 | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227563-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview:

This approach involves the direct introduction of the trifluoromethyl group onto a pyridine ring precursor, typically via electrophilic or nucleophilic trifluoromethylation reactions. The process often employs trifluoromethylating reagents such as trifluoromethyl copper or hypervalent iodine reagents under catalytic conditions.

- Tsukamoto et al. (2021) describe the synthesis of trifluoromethylpyridines through vapor-phase fluorination, which involves chlorination of methyl groups on pyridine rings followed by fluorination using fluorohydric acids, yielding trifluoromethyl substituted pyridines with high selectivity.

- The process is adaptable to various pyridine precursors, including 3-picoline, with reaction conditions optimized around 335–380°C, yielding trifluoromethylpyridines such as 2,3,5-trifluoromethylpyridine.

| Substrate | Reaction Temperature (°C) | Major Products | Yield (Peak Area %) |

|---|---|---|---|

| 3-Picoline | 335–380 | 3-Trifluoromethylpyridine | 86.4% (at 335°C) |

| 2-Picoline | 350–360 | 2-Trifluoromethylpyridine | 71.3% |

| 4-Picoline | 380 | 4-Trifluoromethylpyridine | 7.4% (major) |

Note: The trifluoromethylation process involves initial chlorination of methyl groups followed by fluorination, which can be fine-tuned to favor substitution at specific positions on the pyridine ring.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Method Overview:

This route involves cyclocondensation reactions of trifluoromethyl-substituted precursors such as ethyl 2,2,2-trifluoroacetate or trifluoroacetic acid derivatives with suitable aldehydes or amines to construct the pyridine ring with trifluoromethyl groups positioned at specific sites.

- Ethyl 2,2,2-trifluoroacetate and related compounds serve as key building blocks in synthesizing trifluoromethylated pyridines via cyclocondensation, as demonstrated in the synthesis of various agrochemicals.

- The process often involves condensation with appropriate aldehydes, followed by oxidation or aromatization steps to yield the desired nicotinaldehyde derivatives.

Application to Compound Synthesis:

- For 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde , the synthesis could involve initial preparation of a trifluoromethylated pyridine core, followed by selective substitution at the 2-position with a 3-fluorophenyl group via cross-coupling or nucleophilic aromatic substitution.

Functionalization of 2,6-Dichloronicotinic Acid Derivatives

Method Overview:

A common strategy involves starting from 2,6-dichloronicotinic acid or its derivatives, which undergo nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group and the phenyl substituent.

- Patents describe the chlorination and fluorination of 2,6-dichloronicotinic acid derivatives to produce 2,6-bis(trifluoromethyl)nicotinic compounds, which are then selectively functionalized at the 2-position with phenyl groups via palladium-catalyzed cross-coupling reactions.

| Starting Material | Reaction Conditions | Final Product | Yield (%) |

|---|---|---|---|

| 2,6-Dichloronicotinic acid | Chlorination + fluorination | 2,6-Bis(trifluoromethyl)nicotinic acid | 60–80% |

Subsequent oxidation or reduction steps convert these intermediates into aldehyde derivatives.

Reduction of Nicotinic Acid Derivatives to Nicotinaldehyde

Method Overview:

Reduction of nicotinic acid derivatives, particularly nicotinic acid morpholine amides, using lithium aluminum hydride or similar reducing agents, yields the corresponding nicotinaldehyde.

- Patents and literature (e.g., US7528256B2) describe the reduction of nicotinic acid morpholine amides to nicotinaldehydes at ambient or slightly elevated temperatures, with high selectivity and yields exceeding 90%.

- Use of lithium alkoxyaluminium hydrides such as lithium triethoxyaluminium hydride (LiAlH(OEt)3).

- Reaction performed at room temperature under atmospheric pressure.

- Yields are optimized by controlling reaction time and temperature to prevent over-reduction.

Summary of Synthesis Strategy for this compound

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or other oxidized derivatives.

Reduction Products: Alcohols or other reduced derivatives.

Substitution Products: Amides, esters, or other substituted derivatives.

Aplicaciones Científicas De Investigación

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

The mechanism by which 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative formed and the biological system .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences Among Analogs

Key Observations

Aldehyde-containing analogs (e.g., 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde) retain reactivity for nucleophilic additions or condensations but differ in steric bulk due to substituent size .

Trifluoromethyl at position 2 (2-(Trifluoromethyl)nicotinaldehyde) reduces steric hindrance near the aldehyde but diminishes the electron-withdrawing effect at position 6, which could slow down electrophilic substitution reactions .

Fluorination Patterns: The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Phenoxy-linked substituents (e.g., 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde) introduce flexibility but may reduce planarity, impacting binding affinity in biological targets .

Actividad Biológica

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a nicotinaldehyde core with a trifluoromethyl group and a fluorophenyl substituent, which significantly influence its reactivity and biological interactions. The presence of fluorine atoms contributes to enhanced lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on various cancer cell lines. The results are shown in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Inhibition of proliferation through cell cycle arrest |

The observed IC50 values suggest that this compound has significant cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Activity : A recent study demonstrated that treatment with the compound led to reduced tumor growth in xenograft models of breast cancer. Tumors treated with the compound showed increased levels of apoptotic markers compared to control groups.

- Case Study on Antimicrobial Efficacy : In an experimental infection model, administration of the compound significantly reduced bacterial load in infected tissues compared to untreated controls, highlighting its potential as an antimicrobial agent.

Q & A

Q. Why might X-ray crystallography fail to resolve the trifluoromethyl group’s conformation, and how can this be addressed?

- Challenges : Dynamic disorder of -CF₃ due to free rotation.

- Solutions :

- Collect data at low temperature (100 K) to reduce thermal motion.

- Use neutron diffraction or computational refinement (e.g., SHELXL) to model disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.